molecular formula C7H6N2O4 B15382196 2-(4-Nitropyridin-3-yl)acetic acid

2-(4-Nitropyridin-3-yl)acetic acid

Cat. No.: B15382196
M. Wt: 182.13 g/mol
InChI Key: VTZXIUJJCHGUAZ-UHFFFAOYSA-N
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Description

2-(4-Nitropyridin-3-yl)acetic acid is a nitro-substituted pyridine derivative with an acetic acid functional group at the 3-position of the heteroaromatic ring.

Its pyridine core introduces nitrogen-based polarity, which may affect solubility and intermolecular interactions.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(4-nitropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)3-5-4-8-2-1-6(5)9(12)13/h1-2,4H,3H2,(H,10,11)

InChI Key

VTZXIUJJCHGUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly impacts molecular geometry and reactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Electronic Effects Reference
2-(4-Nitropyridin-3-yl)acetic acid Pyridine-4-nitro, -3-acetic acid Strong electron-withdrawing (-NO₂) increases acetic acid acidity; pyridine N enhances polarity.
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (EWG), OMe (EDG) Br increases C–C–C bond angles (121.5°), indicating electron withdrawal; OMe reduces acidity.
2-(4-Hydroxy-3-nitrophenyl)acetic acid OH (EDG), NO₂ (EWG) Nitro group withdraws electrons, while OH donates, creating a polarized aromatic system.
2-(3-Methoxy-4-nitrophenyl)acetic acid OMe (EDG), NO₂ (EWG) Competing EDG/EWG effects may reduce acidity compared to purely nitro-substituted analogs.

EWG : Electron-Withdrawing Group; EDG : Electron-Donating Group

  • Nitro Group Impact : In 2-(4-Hydroxy-3-nitrophenyl)acetic acid , the nitro group adjacent to a hydroxyl group creates a resonance-stabilized structure, enhancing thermal stability. For pyridine derivatives, the nitro group likely further polarizes the ring, increasing the acetic acid’s acidity.
  • Halogen Effects : Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid distorts bond angles (121.5° at Br) due to its electron-withdrawing nature, similar to nitro groups .

Hydrogen Bonding and Crystallographic Behavior

Nitro and carboxylic acid groups facilitate strong intermolecular interactions. A comparison of packing motifs is shown below:

Compound Hydrogen Bonding Motif Crystal System/Packing Reference
2-(3-Bromo-4-methoxyphenyl)acetic acid Centrosymmetric O–H⋯O dimers (R₂²(8)) Triclinic; dimers stabilized by weak C–H⋯π interactions.
2-(4-Hydroxyphenyl)acetic acid O–H⋯O and O–H⋯N (co-crystal with 4,4'-bipyridine) Monoclinic; layered structure via π-π stacking.
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid O–H⋯O dimers + C–H⋯S interactions Triclinic; extended networks via furan ring slippage.

For this compound, the nitro group may participate in additional weak interactions (e.g., C–H⋯O), while the pyridine N could engage in N⋯H–O bonds, leading to unique supramolecular architectures.

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